molecular formula C15H31Br B12641647 (4S)-4-bromopentadecane

(4S)-4-bromopentadecane

Cat. No.: B12641647
M. Wt: 291.31 g/mol
InChI Key: HJKFZNITLOBIAW-HNNXBMFYSA-N
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Description

Bromo-(C15-C30)alkane refers to a class of organic compounds where a bromine atom is attached to an alkane chain containing 15 to 30 carbon atoms. These compounds are part of the broader category of haloalkanes, which are alkanes with one or more hydrogen atoms replaced by halogen atoms. Bromoalkanes are significant in various chemical processes due to their reactivity and ability to form diverse products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-(C15-C30)alkanes can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.

Chemical Reactions Analysis

Types of Reactions

Bromo-(C15-C30)alkanes undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Alcohols, nitriles, and amines.

    Elimination: Alkenes.

    Oxidation: Alcohols, aldehydes, carboxylic acids.

Mechanism of Action

The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Bromo-(C15-C30)alkanes can be compared with other haloalkanes such as chloroalkanes and iodoalkanes:

Similar Compounds

  • Chloro-(C15-C30)alkane
  • Iodo-(C15-C30)alkane
  • Fluoro-(C15-C30)alkane

Bromo-(C15-C30)alkanes are unique due to their balanced reactivity, making them versatile intermediates in various chemical processes.

Properties

Molecular Formula

C15H31Br

Molecular Weight

291.31 g/mol

IUPAC Name

(4S)-4-bromopentadecane

InChI

InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1

InChI Key

HJKFZNITLOBIAW-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CCC)Br

Canonical SMILES

CCCCCCCCCCCC(CCC)Br

Origin of Product

United States

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